molecular formula C13H20N2O5S B4451128 N-ETHYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-ETHYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4451128
M. Wt: 316.38 g/mol
InChI Key: HHWMEGSWHPODKL-UHFFFAOYSA-N
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Description

N-ETHYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a complex organic compound with a unique structure that includes both ethyl and methoxy groups attached to a benzamide core

Future Directions

The future directions for research on “N-ethyl-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide” could include exploring its potential applications in various industries, studying its biological activity, and developing more efficient synthesis methods .

Mechanism of Action

Target of Action

The primary targets of N-ethyl-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide are currently unknown. This compound is structurally similar to other benzamides , which are known to interact with a variety of biological targets

Mode of Action

Given its structural similarity to other benzamides , it may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by N-ethyl-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide are currently unknown. Benzamides are known to be involved in a variety of biochemical pathways , but the specific pathways affected by this compound have not yet been identified

Result of Action

The molecular and cellular effects of N-ethyl-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide’s action are currently unknown. Given its structural similarity to other benzamides , it may have similar effects.

Action Environment

The action, efficacy, and stability of N-ethyl-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Nitration: of a suitable benzene derivative to introduce nitro groups.

    Reduction: of the nitro groups to amines.

    Acylation: to form the benzamide structure.

    Ethylation: and to introduce the ethyl and methoxy groups.

    Sulfonamidation: to attach the N-methylmethanesulfonamido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the benzamide core may yield primary or secondary amines.

Scientific Research Applications

N-ETHYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-4,5-DIMETHOXY-2-METHYLBENZAMIDE: Similar structure but lacks the N-methylmethanesulfonamido group.

    N-ETHYL-2-METHYLBENZAMIDE: Similar structure but lacks the methoxy groups.

    N-ETHYL-4,5-DIMETHOXYBENZAMIDE: Similar structure but lacks the N-methylmethanesulfonamido group.

Uniqueness

N-ETHYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to the presence of both ethyl and methoxy groups, as well as the N-methylmethanesulfonamido group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-6-14-13(16)9-7-11(19-3)12(20-4)8-10(9)15(2)21(5,17)18/h7-8H,6H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWMEGSWHPODKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1N(C)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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